Cas no 2228203-02-7 (tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate)

tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate
- EN300-1891836
- 2228203-02-7
-
- インチ: 1S/C11H16F5NO3/c1-8(2,3)20-7(19)17-9(4,6-18)5-10(12,13)11(14,15)16/h6H,5H2,1-4H3,(H,17,19)
- InChIKey: IWFZDFHZXXBBJS-UHFFFAOYSA-N
- SMILES: FC(C(F)(F)F)(CC(C=O)(C)NC(=O)OC(C)(C)C)F
計算された属性
- 精确分子量: 305.10503418g/mol
- 同位素质量: 305.10503418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 20
- 回転可能化学結合数: 6
- 複雑さ: 375
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 55.4Ų
tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1891836-0.25g |
tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate |
2228203-02-7 | 0.25g |
$1196.0 | 2023-09-18 | ||
Enamine | EN300-1891836-5.0g |
tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate |
2228203-02-7 | 5g |
$3770.0 | 2023-06-03 | ||
Enamine | EN300-1891836-0.5g |
tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate |
2228203-02-7 | 0.5g |
$1247.0 | 2023-09-18 | ||
Enamine | EN300-1891836-5g |
tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate |
2228203-02-7 | 5g |
$3770.0 | 2023-09-18 | ||
Enamine | EN300-1891836-0.1g |
tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate |
2228203-02-7 | 0.1g |
$1144.0 | 2023-09-18 | ||
Enamine | EN300-1891836-0.05g |
tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate |
2228203-02-7 | 0.05g |
$1091.0 | 2023-09-18 | ||
Enamine | EN300-1891836-1.0g |
tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate |
2228203-02-7 | 1g |
$1299.0 | 2023-06-03 | ||
Enamine | EN300-1891836-2.5g |
tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate |
2228203-02-7 | 2.5g |
$2548.0 | 2023-09-18 | ||
Enamine | EN300-1891836-10.0g |
tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate |
2228203-02-7 | 10g |
$5590.0 | 2023-06-03 | ||
Enamine | EN300-1891836-10g |
tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate |
2228203-02-7 | 10g |
$5590.0 | 2023-09-18 |
tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate 関連文献
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
10. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamateに関する追加情報
Introduction to Tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate (CAS No. 2228203-02-7)
Tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate, with the chemical formula C12H19F5O3, is a significant compound in the field of pharmaceutical chemistry and biomedicine. This compound is characterized by its unique structural features, which include a tert-butyl group and a pentafluoro-substituted pentanone moiety, making it a valuable intermediate in the synthesis of various bioactive molecules.
The CAS number 2228203-02-7 identifies this compound as a specific chemical entity, ensuring clarity and precision in its identification and use within scientific and industrial applications. The presence of fluorine atoms in the molecule imparts specific electronic and steric properties that are highly beneficial in drug design and development.
In recent years, there has been growing interest in fluorinated compounds due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The pentafluoro-substituted pentanone moiety in Tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate contributes to these advantageous properties. This structural feature has been extensively studied for its potential in modulating enzyme activity and receptor binding.
One of the most compelling aspects of this compound is its role as a key intermediate in the synthesis of pharmaceutical agents. The tert-butyl carbamate group provides a stable handle for further functionalization, allowing chemists to tailor the molecule for specific biological activities. This flexibility has made it a popular choice for researchers working on novel drug candidates.
Recent studies have highlighted the importance of fluorinated carbamates in the development of antiviral and anticancer drugs. The unique electronic environment created by the fluorine atoms can significantly influence the reactivity and selectivity of biological targets. For instance, fluorinated carbamates have shown promise in inhibiting proteases that are essential for viral replication. This has led to their incorporation into several drug discovery programs aimed at combating emerging infectious diseases.
The synthesis of Tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the preparation of a fluorinated ketone precursor, which is then subjected to carbamate formation using a tert-butylating agent. The use of advanced catalytic systems has improved the efficiency and scalability of this synthesis, making it more accessible for industrial applications.
In addition to its pharmaceutical applications, this compound has also been explored for its potential in materials science. Fluorinated molecules are known for their unique properties such as low surface energy and high thermal stability. These characteristics make them suitable for use in coatings, adhesives, and other specialty materials. The tert-butyl group further enhances the mechanical strength and durability of these materials.
The growing body of research on Tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate underscores its significance in both academic and industrial settings. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in addressing complex biological challenges. The integration of computational methods with traditional synthetic approaches has further accelerated the discovery and optimization of novel derivatives.
Future directions in the study of this compound may include exploring its potential as a tool for studying enzyme mechanisms or developing new methodologies for fluorine incorporation into complex molecules. The versatility of Tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate makes it a cornerstone in the ongoing quest to discover safer and more effective therapeutic agents.
2228203-02-7 (tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate) Related Products
- 1286717-65-4(ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate)
- 2138278-23-4(Benzenesulfonamide, 6-bromo-3-chloro-2-fluoro-N-(1-methylethyl)-)
- 1823516-86-4(Ethyl 7-fluoroisoquinoline-3-carboxylate)
- 1806538-28-2(1-Bromo-3-(3-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one)
- 1599957-25-1(3-bromo-8-iodo-1,5-naphthyridine)
- 2229013-48-1(tert-butyl N-1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-ylcarbamate)
- 478030-80-7(N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE)
- 852155-50-1(N-(2-methoxyphenyl)-3,4-dimethyl-N-(2-oxopyrrolidin-1-yl)methylbenzamide)
- 339277-06-4(1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole)
- 1227563-61-2((2-Chloro-5-methoxypyridin-3-yl)methanol)




